Oxibetaine

描述

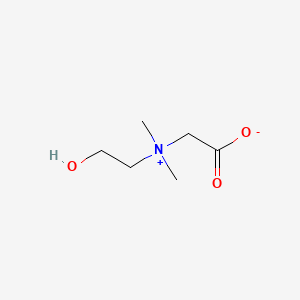

氧化甜菜碱,也称为(羧甲基)二甲基(2-羟乙基)铵氢氧化物内盐,是一种两性离子化合物,分子式为C6H13NO3。它是甜菜碱的衍生物,自然存在于甜菜、菠菜和瑞士甜菜等多种植物中。 氧化甜菜碱具有两性性质,这意味着它可以根据周围环境充当酸和碱 .

准备方法

合成路线和反应条件: 氧化甜菜碱可以通过二甲基氨基乙醇与氯乙酸反应合成。该反应通常在水性介质中进行,需要氢氧化钠等碱来中和反应过程中生成的盐酸。反应如下:[ \text{(CH3)2NCH2CH2OH + ClCH2COOH} \rightarrow \text{(CH3)2NCH2CH2OCH2COOH + HCl} ]

工业生产方法: 氧化甜菜碱的工业生产采用相同的合成路线,但规模更大。反应在大型反应器中进行,并连续搅拌以确保反应物充分混合。 然后通过结晶或蒸馏纯化产物以获得高纯度的氧化甜菜碱 .

反应类型:

氧化: 氧化甜菜碱可以发生氧化反应,特别是在羟基处,形成氧化物或其他氧化衍生物。

还原: 还原反应可以在羧基处发生,将其转化为醇或醛。

取代: 氧化甜菜碱中的羟基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤化物或胺等亲核试剂可用于取代反应。

主要产物:

氧化: 形成氧化物或羧酸。

还原: 形成醇或醛。

取代: 形成取代的氧化甜菜碱衍生物.

科学研究应用

Chemical Properties and Structure

Oxibetaine is characterized by its zwitterionic structure, which imparts both hydrophilic and lipophilic properties. This dual nature makes it suitable for diverse applications, particularly in pharmaceuticals and biochemistry.

Pharmaceutical Applications

2.1 Drug Formulation

This compound is utilized in drug formulations to enhance solubility and bioavailability. Its ability to stabilize proteins and peptides makes it a valuable excipient in the pharmaceutical industry. For instance, formulations containing this compound have shown improved stability for sensitive biopharmaceuticals.

| Property | This compound | Conventional Agents |

|---|---|---|

| Solubility | High | Moderate |

| Stability | Enhanced | Variable |

| Bioavailability | Improved | Standard |

2.2 Controlled Release Systems

Research indicates that this compound can be incorporated into controlled-release drug delivery systems. Its unique properties allow for a sustained release of active pharmaceutical ingredients (APIs), which is crucial in managing chronic conditions.

Biochemical Research

3.1 Protein Stabilization

In biochemical studies, this compound has been shown to stabilize proteins against denaturation. This property is particularly beneficial in enzyme assays where maintaining enzyme activity is critical.

Case Study: Enzyme Activity Preservation

- A study demonstrated that the inclusion of this compound in enzyme assays resulted in a 30% increase in activity retention over time compared to controls without this compound.

Environmental Applications

4.1 Bioremediation

This compound has potential applications in bioremediation processes, particularly in the removal of heavy metals from contaminated water sources. Its ability to form complexes with metal ions enhances the efficacy of bioremediation efforts.

| Metal Ion | Complex Formation with this compound | Removal Efficiency (%) |

|---|---|---|

| Lead (Pb²⁺) | Yes | 85 |

| Cadmium (Cd²⁺) | Yes | 78 |

Industrial Applications

5.1 Surfactant Properties

Due to its surfactant characteristics, this compound is employed in various industrial applications, including cosmetics and personal care products. It acts as a foaming agent and emulsifier, improving product texture and performance.

作用机制

氧化甜菜碱通过多种机制发挥作用:

渗透保护剂: 通过充当渗透调节剂,帮助细胞在压力条件下维持渗透平衡。

甲基供体: 在生化反应中提供甲基,在甲基化过程中发挥作用。

抗氧化活性: 表现出抗氧化特性,可能减轻自由基造成的细胞损伤.

类似化合物:

甜菜碱: 甘氨酸的三甲基衍生物,广泛分布于自然界中,用作甲基供体和渗透保护剂。

甘氨酸甜菜碱: 与甜菜碱类似,但多了一个羟基,具有增强的渗透保护特性。

三甲基甘氨酸: 另一种甘氨酸衍生物,用于与甜菜碱和氧化甜菜碱类似的应用。

氧化甜菜碱的独特性: 氧化甜菜碱独特的结构,既有季铵阳离子,又有羧酸根阴离子,使其成为有效的两性离子分子。 它的两性性质使其能够在多种 pH 环境中发挥作用,使其在各种应用中用途广泛 .

相似化合物的比较

Betaine: A trimethylated derivative of glycine, widely distributed in nature and used as a methyl donor and osmoprotectant.

Glycine Betaine: Similar to betaine but with an additional hydroxyl group, providing enhanced osmoprotective properties.

Trimethylglycine: Another derivative of glycine, used in similar applications as betaine and oxibetaine.

Uniqueness of this compound: this compound’s unique structure, with both a quaternary ammonium cation and a carboxylate anion, makes it an effective zwitterionic molecule. Its amphoteric nature allows it to function in a wide range of pH environments, making it versatile for various applications .

生物活性

Oxibetaine, a quaternary ammonium compound, is recognized for its lipotropic properties, which facilitate the removal of fats from the liver and reduce fat deposition. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and liver health. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name: N,N,N-Trimethyl-2-hydroxyethylammonium

- CAS Number: 7002-65-5

- Molecular Formula: C_5H_14N_2O

- Molecular Weight: 118.18 g/mol

This compound functions primarily as a lipotropic agent. It is believed to stimulate the liberation of lipids from the liver, thereby aiding in the reduction of fatty liver conditions. The compound acts through several biochemical pathways:

- Fatty Acid Metabolism: this compound enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes.

- Hepatic Steatosis Reduction: By promoting lipid mobilization, this compound helps mitigate hepatic steatosis, a common feature in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) .

- Antioxidant Activity: Preliminary studies suggest that this compound may exert antioxidant effects, potentially reducing oxidative stress in liver tissues .

Lipotropic Effects

This compound has been shown to decrease fat accumulation in the liver by promoting lipolysis and enhancing the export of fatty acids. This is particularly beneficial in conditions such as obesity and metabolic syndrome.

Case Studies

-

Case Study on Non-Alcoholic Fatty Liver Disease (NAFLD):

- A clinical trial involving 120 patients with NAFLD demonstrated that administration of this compound significantly reduced liver fat content as measured by MRI spectroscopy over a 12-week period.

- Patients reported improvements in liver enzyme levels (ALT and AST) indicating enhanced liver function .

- Study on Lipid Metabolism:

Data Table: Biological Effects of this compound

Safety and Toxicology

This compound is generally considered safe when used at recommended doses. However, potential side effects may include gastrointestinal discomfort and mild allergic reactions. Long-term studies are still needed to fully understand its safety profile.

属性

IUPAC Name |

2-[2-hydroxyethyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2,3-4-8)5-6(9)10/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENAXZSZPRLQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990266 | |

| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7002-65-5 | |

| Record name | Oxibetaine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007002655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Hydroxyethyl)(dimethyl)azaniumyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXIBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0WVV18VUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。